2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride
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Overview
Description
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with difluoroacetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride can be compared with similar compounds such as:
2-Cyclobutyl-2,2-difluoroethan-1-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Cyclobutyl-2,2-difluoroethan-1-amine acetate: Contains an acetate group instead of hydrochloride, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of cyclobutyl and difluoroethanamine groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-cyclobutyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPZPOXMCQPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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